Cas no 831231-56-2 (N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide)

N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide is a specialized organic compound featuring a furan-2-carboxamide core substituted with a phenylsulfanylmethyl group at the 5-position and a 4-nitrophenyl moiety at the amide nitrogen. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the nitro group enhances electrophilic reactivity, facilitating further functionalization, while the phenylsulfanyl moiety may contribute to lipophilicity and binding interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies or as a scaffold for developing novel inhibitors or ligands. The compound is typically handled under controlled conditions due to its reactivity.
N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide structure
831231-56-2 structure
Product Name:N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide
CAS No:831231-56-2
MF:C18H14N2O4S
MW:354.379763126373
CID:6203066
PubChem ID:2974927
Update Time:2025-06-30

N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide
    • 831231-56-2
    • N-(4-nitrophenyl)-5-((phenylthio)methyl)furan-2-carboxamide
    • AKOS002206629
    • N-(4-nitrophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
    • N-(4-nitrophenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
    • F1736-0829
    • Inchi: 1S/C18H14N2O4S/c21-18(19-13-6-8-14(9-7-13)20(22)23)17-11-10-15(24-17)12-25-16-4-2-1-3-5-16/h1-11H,12H2,(H,19,21)
    • InChI Key: YBKLFYZOQUUZCK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)CC1=CC=C(C(NC2C=CC(=CC=2)[N+](=O)[O-])=O)O1

Computed Properties

  • Exact Mass: 354.06742811g/mol
  • Monoisotopic Mass: 354.06742811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 457
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 113Ų

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Additional information on N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide

N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide (CAS No. 831231-56-2): A Comprehensive Overview

N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide (CAS No. 831231-56-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the areas of anti-inflammatory and anti-cancer therapies. This comprehensive overview aims to provide a detailed understanding of the chemical properties, biological activities, and recent research advancements associated with N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide.

Chemical Structure and Properties:

N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide is a complex organic molecule with a molecular formula of C17H13NO4S. The compound features a furan ring, a nitro group, and a phenylsulfanyl moiety, which collectively contribute to its distinct chemical properties. The presence of these functional groups imparts the molecule with high reactivity and stability, making it suitable for various chemical reactions and biological studies. The nitro group is known for its electron-withdrawing properties, which can influence the compound's electronic structure and reactivity. The phenylsulfanyl group, on the other hand, provides additional stability and can participate in sulfur-based interactions.

The physical properties of N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide include a melting point of approximately 180°C and a solubility profile that allows it to dissolve in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in biological assays and pharmaceutical formulations.

Biological Activities:

Recent studies have highlighted the diverse biological activities of N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide. One of the most notable applications is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to the compound's ability to modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

In addition to its anti-inflammatory properties, N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide has shown promise as an anti-cancer agent. Preclinical studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action involves inducing apoptosis through the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS). Furthermore, N-(4-nitrophenyl)-5-(phenylsulfanyl)methylfuran-2-carboxamide has been found to inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF), thereby limiting the blood supply to tumors.

Pharmacological Studies: strong>

To further elucidate the pharmacological profile of N-< strong>(4-nitrophenyl) strong>-5-< strong>(phenylsulfanyl)methylfuran -2-carboxamide strong>, several preclinical studies have been conducted to evaluate its pharmacokinetics and pharmacodynamics. These studies have shown that the compound has favorable oral bioavailability and a reasonable half-life in vivo, making it a promising candidate for further development as a therapeutic agent.

< p > In vivo experiments using animal models have confirmed the anti-inflammatory and anti-cancer effects observed in vitro. For instance, in a mouse model of carrageenan-induced paw edema, oral administration of N - < strong > (4-nitrophenyl) strong > -5 - < strong > (phenylsulfanyl)methylfuran - 2 - carboxamide strong > significantly reduced paw swelling compared to control groups. Similarly, in xenograft models of human breast cancer, treatment with this compound led to a significant reduction in tumor size and weight without causing significant toxicity. p > < p > < strong > Current Research Trends: strong > p > < p > Ongoing research on N - < strong > (4-nitrophenyl) strong > -5 - < strong > (phenylsulfanyl)methylfuran - 2 - carboxamide strong > is focused on optimizing its therapeutic potential through structural modifications and formulation development. Scientists are exploring ways to enhance its solubility and bioavailability while minimizing potential side effects. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, thereby facilitating personalized medicine approaches. p > < p > Another area of interest is the combination therapy approach. Studies are investigating the synergistic effects of N - < strong > (4-nitrophenyl) strong > -5 - < strong > (phenylsulfanyl)methylfuran - 2 - carboxamide strong > with other drugs commonly used in cancer treatment, such as chemotherapy agents and targeted therapies. Preliminary results suggest that combination treatments may offer improved efficacy compared to monotherapy regimens. p > < p > In conclusion, N - < strong > (4-nitrophenyl) strong > -5 - < strong > (phenylsulfanyl)methylfuran - 2 - carboxamide strong > (CAS No. 831231 - 56 - 2) represents a promising compound with diverse biological activities. Its potential applications in anti-inflammatory and anti-cancer therapies make it an exciting area of research for both academic scientists and pharmaceutical companies. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in future medical treatments. p > article > response >
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